1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine is a synthetic organic compound characterized by the presence of a fluoro-substituted phenyl ring and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine typically involves multi-step organic reactions. One common approach is to start with the fluoro-substituted phenyl precursor, which undergoes a series of reactions including alkylation, imidazole ring formation, and subsequent functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Industry: Utilized in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine involves its interaction with molecular targets such as enzymes and receptors. The fluoro and imidazole groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include signal transduction, enzyme inhibition, and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluoro-4,5-dimethoxyphenyl)-1-phenylethanol
- 1-(2-fluoro-4,5-dimethoxyphenyl)ethanamine
- 2-(4-fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
Uniqueness
1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine is unique due to the presence of both the fluoro-substituted phenyl ring and the imidazole moiety, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O2/c1-10(19-11(2)16-18-6-7-20(16)3)12-8-14(21-4)15(22-5)9-13(12)17/h6-11,19H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTYFEFLQPQHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)OC)OC)NC(C)C2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.